molecular formula C28H54O11 B8019044 HEXADECYL BETA-D-MALTOPYRANOSIDE

HEXADECYL BETA-D-MALTOPYRANOSIDE

Cat. No.: B8019044
M. Wt: 566.7 g/mol
InChI Key: GTQCHJYVKDXMRU-UHFFFAOYSA-N
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Description

Hexadecyl beta-D-maltopyranoside (CAS: 98064-96-1) is a non-ionic detergent widely used in biochemistry for solubilizing membrane proteins while preserving their structural integrity. Its molecular formula is C₂₈H₅₄O₁₁, with a molecular weight of 566.72 g/mol . The compound features a 16-carbon (hexadecyl) alkyl chain linked to a maltose (disaccharide) headgroup via a beta-glycosidic bond. This amphiphilic structure enables it to form stable micelles with a low critical micelle concentration (CMC), making it effective for extracting transmembrane proteins without excessive denaturation. It is typically stored at -20°C for long-term stability and has a purity of ≥95% .

Properties

IUPAC Name

2-[6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQCHJYVKDXMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Maltose

Maltose undergoes full acylation to protect its hydroxyl groups, typically using acetic anhydride in pyridine. This yields octa-O-acetyl-maltose, which is isolated via crystallization. The reaction proceeds quantitatively under anhydrous conditions, with the acetyl groups preventing undesired side reactions during subsequent steps.

Condensation with Hexadecanol

The acyl-protected maltose is reacted with hexadecanol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. This step forms alkyl-2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-maltoside through an SN1 mechanism, where the oxocarbenium ion intermediate is trapped by the fatty alcohol. Key parameters include:

  • Molar ratios : Maltose derivative : hexadecanol : catalyst = 1 : 1.3–2 : 3.5–4.5

  • Solvent : Molecular sieve-dried dichloromethane

  • Temperature : −10°C initially, followed by room temperature (20–25°C)

  • Reaction time : 6 hours

Post-reaction workup involves neutralization with saturated sodium bicarbonate, brine washing, and column chromatography (petroleum ether/ethyl acetate), yielding 40–45% of the intermediate.

Deprotection

The acetyl groups are removed using sodium methoxide in anhydrous methanol, adjusting the pH to 9–10.5. Deprotection is monitored by TLC, and the product is purified via column chromatography (ethyl acetate/methanol), achieving 85–90% yield. The final product, hexadecyl beta-D-maltopyranoside, exhibits >99% purity by HPLC.

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic methods leverage glycosyltransferases or glycosidases to catalyze the glycosidic bond formation between maltose and hexadecanol. This approach avoids harsh conditions and toxic catalysts, making it environmentally favorable.

Reaction Mechanism

Glycosidases facilitate transglycosylation by hydrolyzing a glycosyl donor (e.g., p-nitrophenyl maltoside) and transferring the maltosyl group to hexadecanol. Optimal conditions include:

  • pH : 5.0–6.5 (acetate buffer)

  • Temperature : 35–45°C

  • Enzyme loading : 10–15 U/mg substrate

Yields range from 30–40%, with purity exceeding 95% after silica gel chromatography.

Isotopic Labeling for Advanced Applications

For NMR studies, uniformly deuterated this compound (d₃₉-C₁₆G₂) is synthesized using deuterated precursors:

  • d₇-glucose for the maltose headgroup

  • d₂₅-hexadecanol for the alkyl chain

The synthesis follows the chemical route described in Section 1, with deuterated reagents ensuring >98% isotopic enrichment. This method, adapted from deuterated dodecyl maltoside synthesis, is critical for eliminating proton interference in TROSY NMR experiments.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis Deuterated Synthesis
Yield40–45% (intermediate)30–40%35–40%
Purity>99%>95%>98%
Reaction Time12–18 hours24–48 hours20–24 hours
CostModerateHighVery High
ScalabilityIndustrialLab-scaleLab-scale
Environmental ImpactHigh (toxic catalysts)LowModerate

Chemical synthesis remains the preferred method for large-scale production due to its robustness, while enzymatic routes are favored for green chemistry applications. Deuterated variants, though niche, are indispensable for structural biology.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/methanol) or crystallization from ethanol/water mixtures. Critical characterization data include:

  • ¹H NMR : Absence of acetyl peaks (δ 2.0–2.3 ppm) confirms deprotection.

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water = 70:30).

  • MS (ESI) : [M+Na]⁺ = 589.72 (calculated 566.72 + 23).

Challenges and Optimization Strategies

Byproduct Formation

Incomplete acylation or premature deprotection generates acetylated byproducts , mitigated by strict anhydrous conditions and excess acylating agents.

Low Solubility

Hexadecanol’s hydrophobicity necessitates high-boiling solvents (e.g., toluene) in enzymatic methods, increasing energy costs.

Chemical Reactions Analysis

Types of Reactions

HEXADECYL BETA-D-MALTOPYRANOSIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hexadecoxy chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Biochemical Research Applications

HDM plays a crucial role in the solubilization and purification of membrane proteins, which are essential for structural and functional studies. The compound interacts with lipid bilayers, facilitating the extraction of integral membrane proteins (IMPs) that are otherwise challenging to isolate.

Cytotoxicity Studies

Research indicates that HDM exhibits cytotoxic effects on various cancer cell lines. A notable study reported significant cytotoxicity against CCRF-CEM leukemia cells with IC values ranging from 9.4 μM to 20.3 μM. The cytotoxic mechanism is believed to involve disruption of cellular membranes and induction of apoptosis.

CompoundCell LineIC (μM)
HDMCCRF-CEM9.4 - 20.3
Tetradecyl β-D-galactopyranosideK56218

Antimicrobial Activity

HDM has been evaluated for its antimicrobial properties, demonstrating selective inhibition against Gram-positive bacteria while being less effective against Gram-negative strains. This selectivity is attributed to differences in membrane composition between these bacterial groups.

Applications in Protein Purification

Due to its ability to solubilize membrane proteins effectively without denaturing them, HDM is extensively used in biochemical research for protein purification processes. Its application extends to the extraction of complex membrane protein complexes necessary for structural and functional studies.

Industrial Applications

In addition to its research applications, HDM is also utilized in various industrial sectors:

  • Pharmaceuticals : Used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
  • Cosmetics : Applied in the formulation of cosmetics and personal care products due to its mild surfactant properties.

Mechanism of Action

The mechanism by which HEXADECYL BETA-D-MALTOPYRANOSIDE exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with other molecules, influencing the compound’s reactivity and biological activity. The hexadecoxy chain contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with lipid membranes.

Comparison with Similar Compounds

Alkyl Chain Length and Micellar Properties

Hexadecyl beta-D-maltopyranoside’s long alkyl chain (C16) distinguishes it from shorter-chain glycosides. For example:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Typical CMC (mM) Primary Applications
This compound 98064-96-1 C₂₈H₅₄O₁₁ 566.72 C16 ~0.006 Membrane protein solubilization
Hexyl Glucoside 59080-45-4 C₁₂H₂₄O₆ 264.32 C6 ~250 Mild detergent for sensitive proteins
Methyl-2-deoxy-2-fluoro-beta-D-galactopyranoside 79698-13-8 C₇H₁₃FO₅ 194.17 N/A (methyl group) N/A Glycosidase inhibition studies
P-Nitrophenyl Beta-D-Lactopyranoside 4419-94-7 C₁₈H₂₅NO₈ 383.39 N/A (aryl group) N/A Enzyme substrate (e.g., β-galactosidase assays)

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., C16 in hexadecyl maltoside) significantly reduce CMC compared to shorter analogs like hexyl glucoside (C6). Lower CMC values enhance detergent efficiency in stabilizing membrane proteins at lower concentrations .
  • Functional Groups: Modifications like fluorination (e.g., Methyl-2-deoxy-2-fluoro-beta-D-galactopyranoside) or aryl substitutions (e.g., P-Nitrophenyl Beta-D-Lactopyranoside) shift applications from detergent use to enzyme inhibition or substrate roles .

Structural and Functional Differences

  • Hexyl Glucoside : A C6 alkyl-glucoside with higher CMC (~250 mM), requiring higher concentrations for micelle formation. Its milder denaturing effect suits delicate proteins but limits utility in harsh conditions .
  • Methyl-2-deoxy-2-fluoro-beta-D-galactopyranoside: The fluorine atom at C2 and methyl group confer resistance to enzymatic hydrolysis, making it a glycosidase inhibitor rather than a detergent .
  • P-Nitrophenyl Beta-D-Lactopyranoside: The nitrophenyl group enables chromogenic detection upon enzymatic cleavage, ideal for kinetic assays but irrelevant to solubilization .

Biological Activity

Hexadecyl beta-D-maltopyranoside (HDM) is a non-ionic surfactant used primarily in biochemical applications, particularly in the solubilization of membrane proteins and as a detergent in various laboratory protocols. This article explores the biological activity of HDM, detailing its properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C28H54O11
  • Molecular Weight : 566.72 g/mol
  • CAS Number : 98064-96-1
  • Purity : Minimum 95% .

HDM functions as a surfactant, which allows it to disrupt lipid bilayers and solubilize membrane proteins. This property is crucial for studies involving protein purification and characterization. Its effectiveness is attributed to its hydrophobic alkyl chain and hydrophilic maltoside head group, allowing it to interact with both lipid and aqueous environments.

Biological Activities

  • Protein Solubilization :
    • HDM is commonly used to solubilize membrane proteins for structural and functional studies. It has been shown to preserve the activity of various proteins during extraction from cellular membranes.
  • Cellular Effects :
    • Research indicates that HDM can influence cell membrane integrity and permeability. It has been reported to induce changes in cell morphology and viability depending on concentration and exposure time.
  • Toxicity Studies :
    • In toxicity assessments, HDM demonstrated minimal adverse effects on mammalian cells at low concentrations. However, higher concentrations can lead to cytotoxicity, highlighting the need for careful dosage in experimental settings .

Case Study 1: Membrane Protein Extraction

A study focused on the extraction of cytochrome c oxidase using HDM as a detergent. The results indicated that HDM effectively solubilized the protein while maintaining its enzymatic activity, making it a suitable choice for isolating membrane-bound proteins .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological evaluation involving rats, HDM was administered intranasally to assess potential respiratory effects. The findings revealed no significant adverse effects on respiratory function or central nervous system activity, suggesting a favorable safety profile for specific applications .

Research Findings

StudyFocusKey Findings
Protein SolubilizationEffective in maintaining protein activity during extraction
ToxicologyMinimal adverse effects at low concentrations; cytotoxicity at high doses
Membrane Protein StudySuccessfully solubilized cytochrome c oxidase without loss of function
Safety PharmacologyNo significant respiratory or CNS effects observed in animal models

Q & A

Q. What experimental methodologies are optimal for determining the critical micelle concentration (CMC) of HBM in aqueous solutions?

Answer: The CMC of HBM can be determined using fluorescence spectroscopy with pyrene as a probe. Pyrene’s fluorescence emission spectrum (ratio of I₃/I₁ peaks) changes with surfactant concentration, allowing precise CMC measurement . Alternatively, surface tension measurements via the pendant drop method or conductivity assays are validated approaches. For reproducibility, ensure temperature control (±0.1°C) and buffer standardization (e.g., 20 mM Tris-HCl, pH 7.4). Triplicate measurements and statistical validation (e.g., ANOVA for inter-experiment variability) are critical .

Q. How does HBM’s alkyl chain length influence its efficacy in solubilizing membrane proteins compared to shorter-chain maltosides?

Answer: HBM’s C16 alkyl chain enhances hydrophobic interactions with lipid bilayers, improving solubilization efficiency for large transmembrane proteins (e.g., GPCRs). Comparative studies should use:

  • Control detergents : Dodecyl maltoside (DDM, C12) and Octyl maltoside (C8).
  • Metrics : Solubilization yield (SDS-PAGE quantification), stability (size-exclusion chromatography), and activity (functional assays like ligand binding).
    Note: Buffer composition (e.g., glycerol, redox agents) must be standardized to isolate detergent effects .

Q. What are the common pitfalls in quantifying HBM’s purity using HPLC, and how can they be mitigated?

Answer: HBM’s hydrophobicity causes column retention time variability. Mitigation strategies:

  • Column selection : C18 reverse-phase columns with pre-column saturation using 10% methanol.
  • Mobile phase : Gradient elution (20%–80% acetonitrile in 0.1% TFA).
  • Detection : Evaporative light scattering (ELS) detectors for non-UV-absorbing compounds. Validate with certified reference standards and spike-recovery tests (target: 95%–105% recovery) .

Advanced Research Questions

Q. How can conflicting data on HBM’s stabilizing effects on membrane proteins be systematically resolved?

Answer: Contradictions often arise from variability in:

  • Protein source (eukaryotic vs. prokaryotic membranes).
  • Detergent:lipid ratios (optimize via titration assays).
  • Experimental conditions (temperature, ionic strength).

Q. Resolution framework :

Meta-analysis of published datasets using PRISMA guidelines .

Controlled replication : Fix two variables while varying the third (e.g., constant ionic strength while altering detergent concentration).

Multivariate regression to identify dominant factors influencing stability .

Q. What advanced biophysical techniques validate HBM’s role in preserving protein conformational dynamics?

Answer:

  • Single-molecule FRET : Monitors real-time conformational changes in labeled proteins.
  • Cryo-EM : Resolves detergent-protein interactions at near-atomic resolution (ensure HBM does not disrupt ice embedding).
  • HDX-MS : Maps solvent accessibility changes in HBM-solubilized proteins versus native membranes .

Q. How to design a dose-response study evaluating HBM’s cytotoxicity in mammalian cell lines for structural biology applications?

Answer:

  • Cell lines : HEK293 or CHO cells (common in membrane protein overexpression).
  • Assays :
    • Viability : MTT or CCK-8 assays (0–10 mM HBM, 24–72 hr exposure).
    • Membrane integrity : LDH release.
    • Apoptosis markers : Caspase-3/7 activation.
  • Controls : Compare with DDM and digitonin. Include detergent-free and Triton X-100 (lytic control) .

Methodological Guidance Table

Research Objective Recommended Technique Key Variables to Control Validation Criteria
CMC determinationFluorescence spectroscopy (pyrene)Temperature, buffer pH, ionic strengthI₃/I₁ ratio plateau, triplicate SD <5%
Protein solubilizationSEC-MALSDetergent:protein ratio, flow rateMonodispersity (PDI <0.2)
Cytotoxicity screeningCCK-8 assayCell density, incubation timeDose-response IC₅₀ with R² >0.95

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